2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine

Description

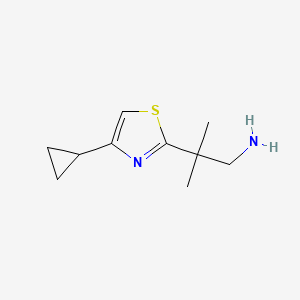

2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine is a substituted thiazole derivative characterized by a cyclopropyl group at the 4-position of the thiazole ring and a branched 2-methylpropan-1-amine moiety at the 2-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, often utilized in pharmaceuticals due to their bioisosteric properties and metabolic stability. The cyclopropyl group introduces ring strain, which can enhance binding affinity in biological systems, while the branched amine may influence solubility and pharmacokinetics.

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-(4-cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H16N2S/c1-10(2,6-11)9-12-8(5-13-9)7-3-4-7/h5,7H,3-4,6,11H2,1-2H3 |

InChI Key |

YNTBPBDZNVDRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=NC(=CS1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine can be contextualized against the following analogs:

Table 1: Comparative Analysis of Thiazole and Related Derivatives

Key Structural and Functional Differences

Core Heterocycle :

- The target compound features a thiazole ring, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine incorporate a pyrazole core. Thiazoles (with sulfur) exhibit distinct electronic properties compared to pyrazoles (dual nitrogen), influencing reactivity and bioavailability .

Amine Substituent :

- The branched 2-methylpropan-1-amine in the target compound likely enhances lipophilicity compared to linear ethanamine or propanamine chains in analogs like 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine or 3-(4-methylthiazol-2-yl)propan-1-amine .

Synthetic Complexity :

- The target compound’s synthesis may require multi-step coupling (similar to ’s method for pyrazole derivatives), contrasting with simpler commercial analogs like 4-cyclopropyl-1,3-thiazol-2-amine .

Biological Activity

2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine, a compound characterized by its unique cyclopropyl and thiazole moieties, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on the latest research findings.

The molecular formula of this compound is with a molecular weight of 196.31 g/mol. Its structure features a cyclopropyl group attached to a thiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.31 g/mol |

| CAS Number | 1526721-31-2 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with amines or other nucleophiles under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar structures inhibited the proliferation of human breast carcinoma cells (MCF-7) and lung carcinoma cells (A549) through MTT assays, indicating their potential as anticancer agents .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Research indicates that these compounds can enhance acetylcholine levels in the brain, potentially offering therapeutic benefits for neurodegenerative conditions . While specific data on this compound is limited, its structural analogs have demonstrated significant AChE inhibition.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been documented in various studies. Compounds similar to this compound were tested against bacterial strains and exhibited moderate activity compared to standard antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

-

Cancer Cell Line Study : In a study focusing on thiazole derivatives, several compounds were synthesized and tested against MCF-7 and A549 cell lines. The results indicated that specific substitutions on the thiazole ring enhanced anticancer activity significantly.

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Values : Various derivatives showed IC50 values ranging from 5 to 20 µM.

- Neuroprotective Effects : A study examining the neuroprotective properties of thiazole-based compounds found that certain derivatives improved cognitive function in animal models by inhibiting AChE activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.